Cas no 119295-34-0 (1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol)
119295-34-0 structure
Product Name:1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol
Numero CAS:119295-34-0
MF:C25H20Cl3N3O6
MW:564.801803588867
CID:162870
PubChem ID:3082960
Update Time:2025-04-19
1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol
- 5-chloro-2-(2,4-dichlorophenoxy)phenol,2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate
- Kliostom
- 1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-, benzoate (ester), mixt. with 5-chloro-2-(2,4-dichlorophenoxy)phenol
- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate - 5-chloro-2-(2,4-dichlorophenoxy)phenol (1:1)
- 2-Mehyl-5-nitro-1H-imidazole-1-ethanol benzoate (ester), mixt. with 5-chloro-2-(2,4-dichlorophenoxy)phenol
- 119295-34-0
- DTXSID20152398
- 1H-Imidazole-1-ethanol, 2-methyl-5-nitro-, benzoate (ester), mixt. with 5-chloro-2-(2,4-dichlorophenoxy)phenol
- 5-chloro-2-(2,4-dichlorophenoxy)phenol;2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate
- 2-Methyl-5-nitro-1H-imidazole-1-ethanol benzoate (ester), mixt. with 5-chloro-2-(2,4-dichlorophenoxy)phenol
-
- Inchi: 1S/C13H13N3O4.C12H7Cl3O2/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h2-6,9H,7-8H2,1H3;1-6,16H
- Chiave InChI: KSKYQBBQGSJTKF-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(C=CC=1OC1C=CC(=CC=1O)Cl)Cl.O(C(C1C=CC=CC=1)=O)CCN1C(=CN=C1C)[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 563.042
- Massa monoisotopica: 563.041769
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 37
- Conta legami ruotabili: 7
- Complessità: 604
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 119
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: 487.7°Cat760mmHg
- Punto di infiammabilità: 248.7°C
- PSA: 116.72
1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol Letteratura correlata
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
119295-34-0 (1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso